molecular formula C13H14N2O3S2 B368888 N-[4-(thiophen-2-ylmethylsulfamoyl)phenyl]acetamide CAS No. 321703-45-1

N-[4-(thiophen-2-ylmethylsulfamoyl)phenyl]acetamide

Katalognummer: B368888
CAS-Nummer: 321703-45-1
Molekulargewicht: 310.4g/mol
InChI-Schlüssel: AXKBKAOJUSYFIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(thiophen-2-ylmethylsulfamoyl)phenyl]acetamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(thiophen-2-ylmethylsulfamoyl)phenyl]acetamide typically involves the reaction of 2-thienylmethylamine with 4-acetamidobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(thiophen-2-ylmethylsulfamoyl)phenyl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .

Wissenschaftliche Forschungsanwendungen

N-[4-(thiophen-2-ylmethylsulfamoyl)phenyl]acetamide has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-[4-(thiophen-2-ylmethylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antimicrobial agents. Additionally, the compound may interact with other molecular targets, such as enzymes involved in cell cycle regulation, contributing to its anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[4-(thiophen-2-ylmethylsulfamoyl)phenyl]acetamide is unique due to the presence of the thienyl group, which imparts distinct chemical and biological properties. The thienyl group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy in its applications .

Eigenschaften

CAS-Nummer

321703-45-1

Molekularformel

C13H14N2O3S2

Molekulargewicht

310.4g/mol

IUPAC-Name

N-[4-(thiophen-2-ylmethylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C13H14N2O3S2/c1-10(16)15-11-4-6-13(7-5-11)20(17,18)14-9-12-3-2-8-19-12/h2-8,14H,9H2,1H3,(H,15,16)

InChI-Schlüssel

AXKBKAOJUSYFIN-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CS2

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.